molecular formula C19H15ClN4OS B6133315 8-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE

8-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE

Cat. No.: B6133315
M. Wt: 382.9 g/mol
InChI Key: HYJMKWLIVLWCTN-UHFFFAOYSA-N
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Description

8-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a purine core substituted with chlorophenyl and methylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE typically involves multiple steps, including the formation of the purine core and subsequent substitution reactions. Common synthetic routes may involve:

    Formation of the Purine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl or methylphenyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

8-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to disease progression or cellular function.

Comparison with Similar Compounds

8-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE can be compared with similar compounds such as:

    3-{[(4-Chlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole: Shares the chlorophenylmethylsulfanyl group but has a different core structure.

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Contains a chlorophenyl group and a thiadiazole core.

    4-Methyl-3-(methylthio)-5-(phenoxymethyl)-4H-1,2,4-triazole: Features a methylthio group and a triazole core.

Properties

IUPAC Name

8-[(3-chlorophenyl)methylsulfanyl]-9-(4-methylphenyl)-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4OS/c1-12-5-7-15(8-6-12)24-17-16(18(25)22-11-21-17)23-19(24)26-10-13-3-2-4-14(20)9-13/h2-9,11H,10H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJMKWLIVLWCTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)NC=N3)N=C2SCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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